D4 Receptor Binding Affinity: APH199 vs. Key In-Class D4 Agonists
APH199 (17) demonstrates a Ki of 0.25 nM at the human D4.4 receptor, representing a 20- to 36-fold higher binding affinity compared to widely used D4 agonists A-412997 (Ki = 7.9 nM at human D4.4), Ro10-5824 (Ki = 5.2 nM), and PD168077 (Ki = 9 nM) [1]. This sub-nanomolar affinity places APH199 among the highest-affinity D4 agonists reported to date, enabling receptor occupancy at lower concentrations and reducing the potential for off-target binding at higher dosing ranges.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D4.4 receptor |
|---|---|
| Target Compound Data | APH199: Ki(D4.4) = 0.25 nM |
| Comparator Or Baseline | A-412997: Ki = 7.9 nM; Ro10-5824: Ki = 5.2 nM; PD168077: Ki = 9 nM |
| Quantified Difference | APH199 affinity is ~21-fold higher than A-412997, ~21-fold higher than Ro10-5824, and ~36-fold higher than PD168077 |
| Conditions | Radioligand competition binding assays using [3H]spiperone at human D4.4 receptors expressed in CHO or HEK293 cells (data compiled across independent studies) |
Why This Matters
Higher affinity allows APH199 to achieve full receptor occupancy at lower concentrations, minimizing non-specific effects and enabling more selective pharmacological interrogation of D4 receptor function.
- [1] Pirzer AS, Lasch R, Friedrich H, Hübner H, Gmeiner P, Heinrich MR. Benzyl Phenylsemicarbazides: A Chemistry-Driven Approach Leading to G Protein-Biased Dopamine D4 Receptor Agonists with High Subtype Selectivity. J Med Chem. 2019;62(21):9658-9679. doi:10.1021/acs.jmedchem.9b01085. View Source
